molecular formula C20H24N2O3S B4615507 1-(3-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide

1-(3-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide

Cat. No. B4615507
M. Wt: 372.5 g/mol
InChI Key: PNONMTLCUCUHOT-UHFFFAOYSA-N
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Description

Methanesulfonamides, including derivatives such as 1-(3-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide, are significant in medicinal chemistry for their bioactive properties. They serve as key intermediates in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of similar methanesulfonamide compounds often involves palladium-catalyzed reactions or Sonogashira cross-coupling, providing a versatile route to a wide range of substituted sulfonamides (Sakamoto et al., 1988). These methods allow for the introduction of various functional groups, enabling the fine-tuning of the compound's physical and chemical properties.

Molecular Structure Analysis

Molecular structure analysis of methanesulfonamides, including NMR and mass spectrometry, provides insight into their conformation and electronic structure. For example, studies have detailed the conformation of N—H bonds and the orientation of methanesulfonyl groups in relation to the benzene ring, crucial for understanding their biological activity (Gowda et al., 2007).

Scientific Research Applications

Environmental Applications and Methane Conversion

Methane conversion and the environmental implications of methane emissions have been a significant focus. Research into the catalytic reforming of methane, utilizing CO2 to produce syngas, highlights the importance of finding efficient catalysts for this process. Ni-based catalysts have been extensively studied for their potential in reducing atmospheric CO2 and methane concentrations, contributing to cleaner energy production methods (Abdullah, Ghani, & Vo, 2017).

Microbial Degradation and Environmental Biodegradability

Studies on the microbial degradation of polyfluoroalkyl chemicals, which include methanesulfonamide derivatives, have shown that microbial action can lead to the breakdown of complex chemicals into less harmful substances. This research is crucial for understanding the environmental fate of these compounds and for developing bioremediation strategies to mitigate their impact (Liu & Avendaño, 2013).

Methanotrophic Bacteria in Cold Ecosystems

Explorations into the role of methanotrophic bacteria in cold ecosystems provide insights into the natural processes that regulate methane emissions in these environments. Understanding these microbial communities and their metabolic pathways can inform strategies for reducing methane emissions from natural and anthropogenic sources (Trotsenko & Khmelenina, 2005).

Methane as a Resource

The potential of methane as a resource for generating value-added products through biological processes has been discussed. Methanotrophic bacteria, capable of utilizing methane as their sole carbon source, have been identified as key players in converting methane into useful products, highlighting an area of research with significant implications for sustainable biotechnology (Strong, Xie, & Clarke, 2015).

properties

IUPAC Name

1-(3-methylphenyl)-N-[2-(piperidine-1-carbonyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-16-8-7-9-17(14-16)15-26(24,25)21-19-11-4-3-10-18(19)20(23)22-12-5-2-6-13-22/h3-4,7-11,14,21H,2,5-6,12-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNONMTLCUCUHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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